molecular formula C20H22BrN3O3 B2816006 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine CAS No. 2380172-48-3

4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine

Cat. No.: B2816006
CAS No.: 2380172-48-3
M. Wt: 432.318
InChI Key: ZYMIFHYDAJATLM-UHFFFAOYSA-N
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Description

4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine is a complex organic compound that features a bromopyridine moiety, a pyrrolidine ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine typically involves multiple steps, starting with the bromination of pyridine to form 3-bromopyridine. This intermediate is then reacted with pyrrolidine and morpholine derivatives under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to bind to specific proteins or enzymes can provide insights into biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone
  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone

Uniqueness

What sets 4-(4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}phenyl)morpholine apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c21-18-13-22-7-5-19(18)27-17-6-8-24(14-17)20(25)15-1-3-16(4-2-15)23-9-11-26-12-10-23/h1-5,7,13,17H,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMIFHYDAJATLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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